(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
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Overview
Description
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical transformations, making it valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate typically involves the reaction of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphine derivatives
Scientific Research Applications
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of chiral drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine ligand’s chiral nature allows for the selective formation of enantiomerically pure products, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
Triphenylphosphine: A commonly used phosphine ligand, but lacks the chiral properties of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate.
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis, but with a different structural framework.
Uniqueness
This compound is unique due to its specific chiral structure, which allows for high enantioselectivity in catalytic reactions. Its ability to form stable complexes with various metal centers makes it versatile and valuable in a wide range of chemical transformations.
Properties
Molecular Formula |
C17H23BF4NP |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C17H22NP.BF4/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,14,17H,13,18H2,1-2H3;/q;-1/p+1/t17-;/m1./s1 |
InChI Key |
IKQWXIAAMJQKMS-UNTBIKODSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Origin of Product |
United States |
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